Cough Adverse Event Ranking: Benazepril Demonstrates 19.3% Lower SUCRA Score Than Ramipril in 135-Trial Network Meta-Analysis
In a systematic review and network meta-analysis of 135 randomized controlled trials comprising 45,420 patients treated with eleven ACE inhibitors, benazepril ranked fifth for cough induction with a SUCRA (surface under the cumulative ranking curve) score of 58.6%, compared to ramipril (76.4%), fosinopril (72.5%), lisinopril (64.7%), quinapril (56.5%), perindopril (54.1%), enalapril (49.7%), trandolapril (44.6%), and captopril (13.7%) [1]. The pooled estimated relative risk (RR) between ACEI and placebo was 2.21 (95% CI: 2.05–2.39) [1]. This ranking provides a quantitative basis for selecting benazepril over higher-cough-risk ACE inhibitors such as ramipril when tolerability is a procurement or protocol selection criterion.
| Evidence Dimension | Cough adverse event propensity ranking |
|---|---|
| Target Compound Data | Benazepril: SUCRA score 58.6% (rank 5 of 11 ACE inhibitors) |
| Comparator Or Baseline | Ramipril: SUCRA score 76.4%; Lisinopril: SUCRA score 64.7%; Enalapril: SUCRA score 49.7%; Captopril: SUCRA score 13.7% |
| Quantified Difference | Benazepril SUCRA 58.6% vs. Ramipril 76.4% (absolute difference -17.8 percentage points; relative reduction 23.3%) |
| Conditions | Network meta-analysis of 135 RCTs (N=45,420); pooled relative risk vs. placebo 2.21 (95% CI: 2.05–2.39) |
Why This Matters
This ranking enables evidence-based selection of benazepril over higher-cough-risk ACE inhibitors when tolerability and patient adherence are critical procurement or protocol design considerations.
- [1] Kittipibul V, et al. Angiotensin-converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta-analysis. J Clin Hypertens. 2023;25(8):689-701. View Source
